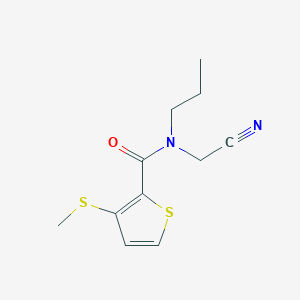

N-(Cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS2/c1-3-6-13(7-5-12)11(14)10-9(15-2)4-8-16-10/h4,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPHTWFAWQQEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC#N)C(=O)C1=C(C=CS1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Methylsulfanylthiophene-2-Carbonyl Chloride

The carboxylic acid precursor is activated via chlorination using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Typical Conditions :

| Reagent | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| SOCl₂ | Dichloromethane | Reflux | 2–3 hours | 85–90 |

| (COCl)₂ | Tetrahydrofuran | 0°C to RT | 4–6 hours | 78–82 |

Excess reagent is removed under vacuum, and the acid chloride is used immediately due to hygroscopicity.

Preparation of N-(Cyanomethyl)-N-Propylamine

This secondary amine is synthesized through sequential alkylation:

- Propylamine + Chloroacetonitrile :

- Base: Potassium carbonate (K₂CO₃)

- Solvent: Dimethylformamide (DMF)

- Conditions: 60°C, 12 hours

- Yield: 65–70%

The reaction proceeds via nucleophilic substitution, with K₂CO₃ neutralizing HCl byproducts.

Amide Bond Formation

The acid chloride reacts with the amine in anhydrous conditions:

Procedure :

- Dissolve 3-methylsulfanylthiophene-2-carbonyl chloride (1 equiv) in dichloromethane.

- Add N-(cyanomethyl)-N-propylamine (1.2 equiv) dropwise at 0°C.

- Stir at room temperature for 6–8 hours.

- Quench with aqueous NaHCO₃, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Key Parameters :

- Base: Triethylamine (Et₃N) scavenges HCl, improving yields to 75–80%.

- Side products: <5% N,N-dialkylated byproducts detected via LC-MS.

Method 2: Condensing Agent-Assisted Coupling

Carboxylic Acid Activation

The free acid is activated using carbodiimide-based reagents:

Reagent System :

- EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- HOBt (hydroxybenzotriazole)

- Solvent: DMF or acetonitrile

Optimized Conditions :

| Component | Molar Ratio | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| EDCl/HOBt | 1.5:1 | 25°C | 24 hours | 82–85 |

| DCC/HOAt | 1.2:1 | 0°C to RT | 18 hours | 78–80 |

This method avoids handling corrosive acid chlorides, making it preferable for large-scale synthesis.

Amine Preparation and Coupling

The amine component is synthesized as in Method 1. Coupling proceeds via:

- Activation of 3-methylsulfanylthiophene-2-carboxylic acid with EDCl/HOBt.

- Addition of N-(cyanomethyl)-N-propylamine (1.1 equiv).

- Stirring under nitrogen until completion (TLC monitoring).

Advantages :

- Reduced side reactions compared to acid chloride route.

- Compatibility with acid-sensitive functional groups.

Method 3: Solid-Phase Synthesis Approach

Resin Functionalization

Wang resin (hydroxymethylpolystyrene) is derivatized with Fmoc-protected Rink linker. The carboxylic acid is loaded using standard HATU/DIEA activation.

Sequential Alkylation

- Propyl Group Introduction :

- Reagent: Propyl bromide, NaH in DMF

- Time: 8 hours

- Cyanomethylation :

- Reagent: Bromoacetonitrile, DBU in DCM

- Time: 12 hours

Cleavage and Purification

The product is cleaved from the resin using 95% TFA/2.5% H₂O/2.5% TIPS. Semi-preparative HPLC yields 60–65% pure product, with scalability limited by resin loading capacity.

Comparative Analysis of Synthetic Routes

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Yield (%) | 75–80 | 82–85 | 60–65 |

| Purity (HPLC) | >95% | >98% | 90–92% |

| Scalability | Industrial | Pilot scale | Research |

| Cost Efficiency | Moderate | High | Low |

| Functional Group Tolerance | Low | High | Moderate |

Method 2 offers the best balance of yield and practicality, though Method 1 remains valuable for small-batch production.

Challenges and Optimization Strategies

Methylsulfanyl Group Stability

The 3-methylsulfanyl substituent is prone to oxidation during prolonged reactions. Solutions include:

Cyanomethyl Side Reactions

The nitrile group may undergo hydrolysis under acidic conditions:

- Maintain pH >7 during workup.

- Use aprotic solvents (DMF, acetonitrile) for coupling steps.

Chemical Reactions Analysis

Types of Reactions: N-(Cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyanomethyl group can be reduced to form primary amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines.

Substitution: Introduction of various functional groups onto the thiophene ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(Cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar thiophene structures exhibit inhibitory effects on cancer cell growth. For instance, derivatives of thiophene have been synthesized and tested for their ability to inhibit human farnesyltransferase and tubulin polymerization, both critical targets in cancer therapy .

Mechanism of Action

The anticancer properties may be attributed to the compound's ability to interfere with cellular signaling pathways involved in tumor growth and metastasis. Research indicates that thiophene-based compounds can induce apoptosis in cancer cells by modulating key proteins associated with cell cycle regulation .

Antimicrobial Properties

Inhibition of Bacterial Growth

Research has highlighted the antimicrobial potential of thiophene derivatives against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies suggest that this compound exhibits significant antibacterial activity, making it a candidate for developing new antibiotics amid rising antibiotic resistance .

Case Study: E. coli Inhibition

A specific study focused on the inhibition of Escherichia coli using thiophene derivatives demonstrated effective bactericidal activity at certain concentrations. This research underscores the compound's potential as a lead structure for antibiotic development targeting resistant bacterial strains .

Material Science Applications

Conductive Polymers

The incorporation of this compound into polymer matrices has been explored for enhancing electrical conductivity. Thiophene-based materials are known for their excellent electrical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Synthesis Techniques

Advanced synthesis techniques, such as microwave-assisted methods, have been employed to create polysubstituted thiophenes efficiently. These methods allow for better control over the structural properties of the resulting compounds, thereby optimizing their performance in electronic applications .

Data Tables

The following table summarizes key findings regarding the biological activity and material properties of this compound:

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyanomethyl and methylsulfanyl groups play crucial roles in its binding affinity and specificity. Additionally, the thiophene ring contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related carboxamide and thiophene derivatives, focusing on substituent effects and available data.

Key Structural Features and Substituent Analysis

Comparative Analysis

Methylsulfanyl may enhance metabolic stability compared to methyl . In , the thiophen-2-ylmethyl substituent on a triazole-thiol scaffold demonstrates how sulfur-containing side chains can influence metal-binding or redox activity, a property the target compound’s methylsulfanyl group might share .

Carboxamide Substituents The target’s N-cyanomethyl group differs from the N-phenyl group in ’s phthalimide, which is critical for polymer monomer synthesis. The cyano group’s electron-withdrawing nature may reduce carboxamide basicity compared to phenyl . ’s N-methylamino carbonyl substituent highlights how alkylamino groups can affect hydrogen-bonding capacity, whereas the target’s N-propyl group likely increases hydrophobicity .

The methylsulfanyl group in the target may pose oxidative instability risks (e.g., sulfoxide formation) compared to ’s methyl-substituted thiophene, which lacks this vulnerability .

Biological Activity

N-(Cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its role in various biological activities. The presence of the cyanomethyl and methylsulfanyl groups enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown effective inhibition of cell proliferation in ovarian carcinoma (SKOV3) and lung carcinoma (A549) cells, with IC50 values indicating potent activity .

The mechanism by which this compound exerts its anticancer effects is likely related to its ability to disrupt microtubule dynamics, similar to other thiophene derivatives. This disruption can lead to apoptosis in cancer cells, contributing to its cytotoxic properties.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that thiophene-based compounds demonstrate varying degrees of antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that these compounds can significantly inhibit bacterial growth .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, the compound may possess anti-inflammatory effects. Studies on related compounds have shown that they can inhibit pro-inflammatory cytokines like TNF-α and COX-2 enzymes, suggesting a potential for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiophene ring can significantly influence its potency and selectivity towards specific biological targets.

Key Findings from SAR Studies:

- Substituents at the 3-position on the thiophene ring enhance anticancer activity.

- The presence of electron-withdrawing groups increases cytotoxicity against cancer cells.

- Modifications to the carboxamide group can improve solubility and bioavailability.

Case Studies

Several case studies have explored the efficacy of thiophene derivatives in preclinical models. For example, a study highlighted the use of a similar derivative in a mouse model of cancer, demonstrating significant tumor reduction compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(Cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide, and how can reaction conditions be optimized?

- The synthesis of structurally analogous thiophene carboxamides typically involves multi-step organic reactions, including sulfamoylation, carboxamide coupling, and cyanomethylation. Key steps may involve:

- Sulfamoylation : Introducing the methylsulfanyl group via nucleophilic substitution under inert atmospheres (e.g., N₂) using catalysts like triethylamine .

- Carboxamide Coupling : Employing coupling reagents such as HATU or DCC to activate the carboxylic acid moiety for reaction with amines .

- Cyanomethylation : Reacting with cyanomethyl halides in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) to avoid side reactions .

- Optimization strategies include adjusting solvent polarity, temperature gradients, and catalyst loading to improve yield (>70%) and purity (HPLC >95%) .

Q. How can the molecular structure of this compound be characterized using spectroscopic and computational methods?

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene ring protons at δ 6.8–7.5 ppm, sulfamoyl groups at δ 3.1–3.3 ppm) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., thiophene-carboxamide dihedral angles ~15–25°) .

- Computational Tools :

- PubChem-derived molecular descriptors (e.g., logP, topological polar surface area) predict pharmacokinetics .

- DFT calculations assess electronic properties relevant to material science (e.g., HOMO-LUMO gaps for OLED applications) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination in HepG2 or MCF-7 cells) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Modifications :

- Sulfamoyl Group : Replace methylsulfanyl with bulkier groups (e.g., allyl, benzyl) to enhance target binding .

- Cyanomethyl Substituent : Test alternative nitrile-containing moieties (e.g., cyanoethyl) for improved metabolic stability .

Q. What experimental and computational approaches resolve contradictions in reported biological activity data?

- Reproducibility Checks :

- Validate assay conditions (e.g., serum concentration, incubation time) across labs .

Q. How does this compound interact with biological targets at the molecular level, and what mechanistic insights can be derived?

- Binding Studies :

- Surface Plasmon Resonance (SPR) : Measure real-time affinity (KD values) for receptors like GPCRs or ion channels .

- Cryo-EM : Visualize interactions with large protein complexes (e.g., ribosomes) .

- Mechanistic Probes :

- Isotopic labeling (³H/¹⁴C) to track metabolic pathways .

- Knockout cell lines to confirm target specificity .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Process Chemistry :

- Transition batch reactions to continuous flow systems for improved heat/mass transfer .

- Use immobilized catalysts (e.g., polymer-supported reagents) to simplify purification .

- Quality Control :

- Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Methodological Notes

- Data Sources : Prioritize PubChem , NIST , and peer-reviewed synthetic protocols over vendor databases.

- Contradictions : Address variability in biological data by standardizing assay protocols and cross-validating with orthogonal methods (e.g., SPR vs. ITC) .

- Ethical Compliance : Ensure synthetic workflows adhere to green chemistry principles (e.g., solvent recycling, non-halogenated reagents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.